molecular formula C20H20N2O4 B2389166 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide CAS No. 905667-96-1

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide

Cat. No.: B2389166
CAS No.: 905667-96-1
M. Wt: 352.39
InChI Key: WLUIGKYRLDUVOM-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring, a pyrrolidinone ring, and a benzamide group

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have therapeutic effects in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with its targets (cholinesterase enzymes) by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then enhance cholinergic transmission in the nervous system .

Biochemical Pathways

The affected biochemical pathway is the cholinergic pathway in the nervous system. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The downstream effects can include improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .

Result of Action

The molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine . On a cellular level, this can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo dioxin ring, followed by the formation of the pyrrolidinone ring, and finally the attachment of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors, automated synthesis, and purification techniques to produce large quantities efficiently. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity or stability .

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and molecules containing the dihydrobenzo dioxin ring. Examples are:

Uniqueness

What sets N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide apart is its combination of these structural motifs, which imparts unique reactivity and potential biological activity.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-2-4-14(5-3-13)20(24)21-15-10-19(23)22(12-15)16-6-7-17-18(11-16)26-9-8-25-17/h2-7,11,15H,8-10,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUIGKYRLDUVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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